N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
“N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide” is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide” typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis or other cyclization methods.
Methoxylation: Introduction of the methoxy group at the 6-position of the carbazole ring.
Acylation: The naphthalen-1-yl acetamide moiety is introduced through an acylation reaction, often using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the carbazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Carbazole derivatives are used as catalysts in various organic reactions.
Material Science: These compounds are explored for their electronic and photophysical properties.
Biology and Medicine
Anticancer Agents: Some carbazole derivatives exhibit potent anticancer activity.
Antimicrobial Agents: They are also investigated for their antimicrobial properties.
Industry
Dyes and Pigments: Carbazole derivatives are used in the production of dyes and pigments.
Pharmaceuticals: They serve as intermediates in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide” would depend on its specific biological target. Generally, carbazole derivatives interact with cellular proteins, enzymes, or DNA, leading to various biological effects. The methoxy and acetamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a simpler structure.
6-Methoxycarbazole: A derivative with a methoxy group at the 6-position.
Naphthylacetamide: A compound with a naphthyl group attached to an acetamide moiety.
Uniqueness
“N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide” is unique due to the combination of the carbazole core with the naphthylacetamide moiety, potentially offering distinct biological activities and applications.
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H24N2O2/c1-29-18-12-13-22-21(15-18)20-10-5-11-23(25(20)27-22)26-24(28)14-17-8-4-7-16-6-2-3-9-19(16)17/h2-4,6-9,12-13,15,23,27H,5,10-11,14H2,1H3,(H,26,28) |
InChI Key |
JXFWFRZOZPHFJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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